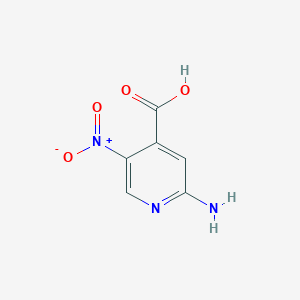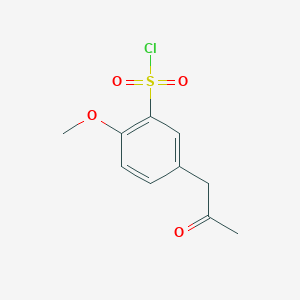![molecular formula C8H7F3N4 B1625893 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-70-4](/img/structure/B1625893.png)
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine
Übersicht
Beschreibung
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine is a compound that features a trifluoromethyl group attached to a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine typically involves multiple steps. One common method starts with the reaction of 4,4’-(4,5-diphenyl-1H-imidazole-1,2-diyl)diphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate (K2CO3) in dimethylacetamide (DMAc) as a solvent . This reaction is carried out under reflux conditions with a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling the reaction temperature and time, and employing advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce diamines .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(4,5-Diphenyl-1H-imidazole-1,2-diyl)diphenol: A precursor in the synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine.
2-Chloro-5-nitrobenzotrifluoride: Another precursor used in the synthesis.
Polyimides: Polymers derived from similar diamines containing imidazole and trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and potential biological activity .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)benzimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-6-5(3-4)14-7(12)15(6)13/h1-3H,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKLUTNVYVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489175 | |
| Record name | 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60882-70-4 | |
| Record name | 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)











![2-[4-(2-Sulfanylethylsulfanyl)butylsulfanyl]ethanethiol](/img/structure/B1625833.png)
